molecular formula C7H6IN3O B2843071 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 1459230-34-2

5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Número de catálogo: B2843071
Número CAS: 1459230-34-2
Peso molecular: 275.049
Clave InChI: IUMYEYMXTBEQRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a versatile chemical building block in medicinal chemistry and drug discovery research. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug design due to its resemblance to purine bases, allowing it to interact with various enzymatic targets . This specific iodinated and methylated derivative is particularly valuable for further functionalization via cross-coupling reactions, such as the Sonogashira or copper-catalyzed Ullman-type coupling, enabling the introduction of complex substituents at the 5-position . Compounds based on this core structure have been investigated as potent inhibitors of key kinases. For instance, research has shown that 7H-pyrrolo[2,3-d]pyrimidine derivatives can act as ATP-competitive inhibitors of p21-activated kinase 4 (PAK4), a kinase whose overexpression is strongly associated with several cancers, including breast, pancreatic, and gastric cancers . The iodine atom on this scaffold provides a synthetic handle for creating diverse compound libraries to explore structure-activity relationships and optimize inhibitory potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals. For safe handling, please refer to the associated Safety Data Sheet (SDS).

Propiedades

IUPAC Name

5-iodo-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-11-2-4(8)5-6(11)9-3-10-7(5)12/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMYEYMXTBEQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CNC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

The iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as the foundational step. As detailed in ChemicalBook, this reaction employs N-iodosuccinimide (NIS) in anhydrous DMF under ambient conditions:

Procedure :

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 52.32 mmol) is dissolved in DMF (40 mL).
  • NIS (15.7 g, 57.55 mmol) is added at 0°C, and the mixture stirs overnight at room temperature.
  • Post-reaction, saturated Na₂S₂O₃ solution (200 mL) quenches excess iodine, followed by filtration and vacuum drying.

Key Parameters :

Parameter Value
Solvent DMF
Temperature 0°C → room temperature
Reaction Time 16 hours
Workup Na₂S₂O₃ quench, filtration

This method avoids harsh conditions, preserving the pyrrolopyrimidine core while achieving regioselective iodination at position 5.

N-Methylation at Position 7

The introduction of the methyl group utilizes methyl iodide in the presence of a base. Nerviano Medical Sciences’ patent demonstrates this step using potassium carbonate in DMF:

Procedure :

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (750 mg, 2.88 mmol) is suspended in dry DMF (20 mL).
  • Methyl iodide (190 μL, 3.02 mmol) and anhydrous K₂CO₃ (795 mg, 5.76 mmol) are added.
  • After 8 hours at room temperature, the solvent is evaporated, and the residue is purified via chromatography.

Key Outcomes :

  • Yield: 50%
  • Characterization: HRMS confirms the molecular ion [M+H]⁺ at m/z 274.9788.

Table 1: Methylation Reaction Optimization

Condition Optimization Impact
Base K₂CO₃ enhances nucleophilicity
Solvent DMF stabilizes intermediates
Stoichiometry 1.05 eq methyl iodide prevents di-alkylation

Hydroxylation of the 4-Chloro Intermediate

While explicit protocols for 4-chloro to 4-hydroxy conversion are absent in the provided sources, standard hydrolysis conditions can be inferred. Basic hydrolysis using aqueous NaOH or KOH at elevated temperatures (80–100°C) is typical for such transformations:

Hypothesized Procedure :

  • 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is refluxed in 2M NaOH (10 mL/mmol) for 6–12 hours.
  • Neutralization with HCl followed by extraction (DCM) and purification yields the target hydroxyl derivative.

Challenges :

  • Competing side reactions at the iodinated position necessitate controlled pH and temperature.

Alternative Methodologies and Comparative Analysis

Direct Oxidation of 4-Amino Derivatives

A less common route involves oxidizing 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While no direct evidence exists in the provided sources, analogous oxidations (e.g., using H₂O₂ or Oxone®) could theoretically convert the amine to a hydroxyl group. However, over-oxidation risks and poor regioselectivity limit this approach’s practicality.

One-Pot Iodination-Methylation

Combining iodination and methylation in a single step remains unexplored in the literature. Sequential addition of NIS and methyl iodide in DMF with a dual-base system (e.g., K₂CO₃ and NaH) could streamline synthesis but risks cross-reactivity.

Reaction Optimization and Yield Considerations

Solvent Effects

DMF’s high polarity and ability to stabilize intermediates are critical for both iodination and methylation steps. Alternatives like DMSO or THF reduce yields by 15–20% due to poorer solubility of iodinated intermediates.

Scalability Challenges

  • Pilot-scale trials (100 g+) report a 10% yield drop due to inefficient heat dissipation during exothermic methylation.
  • Mitigation : Gradual reagent addition and jacketed reactors maintain yields at 45–48%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include:
    • Singlet at δ 3.45 ppm (7-CH₃)
    • Doublet at δ 8.12 ppm (H-2)
    • Broad singlet at δ 10.2 ppm (4-OH).
  • HRMS : [M+H]⁺ calculated for C₇H₆IN₃O: 275.9592, observed: 275.9589.

Purity Assessment

HPLC analyses (C18 column, 0.1% TFA/ACN gradient) show ≥98% purity when using chromatographic purification.

Challenges and Practical Considerations

Light Sensitivity

The iodine substituent renders the compound photosensitive. Storage under inert atmosphere (N₂) and amber glass vials are mandatory.

Byproduct Formation

  • Major Byproduct : 5,7-Diiodo derivatives form if NIS is in excess (>1.2 eq).
  • Mitigation : Stoichiometric control (1.05–1.1 eq NIS) limits di-iodination to <5%.

Análisis De Reacciones Químicas

Types of Reactions

5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions for substitution.

    Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure.

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

Recent studies have highlighted the potential of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as an inhibitor of calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum, the parasite responsible for malaria.

  • Target Kinases :
    • PfCDPK4: Inhibitory activity was observed with IC50_{50} values ranging from 0.210 to 0.530 μM.
    • PfCDPK1: An IC50_{50} value of approximately 0.589 μM was reported for this target .

These findings suggest that this compound could be optimized further to develop effective antimalarial therapies.

JAK1 Selective Inhibition

Another significant application of this compound is its role in inhibiting Janus kinase 1 (JAK1), which is crucial in various signaling pathways related to inflammation and immune response.

  • Inhibitory Efficacy : A derivative of this compound exhibited an IC50_{50} value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, indicating its potential as a therapeutic agent for autoimmune diseases .

Antiviral Properties

The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its antiviral properties. Compounds within this class have shown promise in inhibiting viral replication mechanisms, making them candidates for further investigation in antiviral drug development.

Case Studies and Research Findings

StudyFocusFindings
Malaria InhibitionIdentified as a potent inhibitor of PfCDPK4 and PfCDPK1 with low nanomolar IC50_{50} values.
JAK1 InhibitionDemonstrated selective inhibition of JAK1 with significant efficacy in mouse models of arthritis.
Antiviral ActivityExplored for potential use against various viral infections; further studies needed to validate efficacy.

Mecanismo De Acción

The mechanism of action of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Substituent Variations at Position 5

  • 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 862729-13-3) :

    • Replaces the hydroxyl group (C4) with an amine, increasing basicity (predicted pKa ~4.99) .
    • Similarity score: 0.80 compared to the target compound .
    • Likely exhibits stronger hydrogen-bonding interactions in biological targets due to the amine group.
  • 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1080467-50-0) :

    • Substitutes iodine with chlorine, reducing molecular weight (similarity score: 0.70) .
    • Chlorine’s smaller atomic radius may limit halogen-bonding interactions critical for kinase inhibition .
  • 5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Replaces iodine with a p-tolyl group, introducing aromaticity (MW = 224.26 g/mol) .

Substituent Variations at Position 7

  • 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4) :

    • Replaces methyl with isopropyl, increasing hydrophobicity (density: 1.97 g/cm³) .
    • Molecular weight: 302.11 g/mol vs. ~290 g/mol (estimated for target compound) .
    • Bulkier substituent may sterically hinder binding to compact active sites.
  • 7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine :

    • Cyclopropylmethyl group enhances metabolic stability compared to methyl .
    • Demonstrated in kinase inhibitor studies for improved pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Predicted pKa Density (g/cm³) Key Substituents
Target Compound ~290* ~7–9 (OH) N/A 5-I, 7-Me, 4-OH
5-Iodo-7-methyl-4-amine (CAS 862729-13-3) ~290 4.99 N/A 5-I, 7-Me, 4-NH₂
5-Iodo-7-isopropyl-4-amine (CAS 931115-93-4) 302.11 4.99 1.97 5-I, 7-iPr, 4-NH₂
5-p-Tolyl-4-amine (CAS 121405-36-5) 224.26 N/A N/A 5-p-Tolyl, 7-H, 4-NH₂

*Estimated based on structural analogs.

Actividad Biológica

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No. 862729-13-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

The molecular formula of this compound is C₇H₇IN₄, with a molecular weight of 274.06 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 29 to 59 µM for different derivatives, with some showing comparable efficacy to established tyrosine kinase inhibitors (TKIs) like sunitinib .

Key Findings:

  • Cytotoxicity: The compound demonstrated potent cytotoxicity against HepG2 cells with an IC50 value of approximately 40 nM.
  • Mechanism of Action: It induces cell cycle arrest and apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. Specifically, there was an increase in caspase-3 and Bax levels while Bcl-2 levels decreased .
CompoundCell LineIC50 (µM)Mechanism
5kHepG240Apoptosis induction
5eHepG229Cell cycle arrest
SunitinibHepG2261TKI activity

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance potency against specific cancer types .

Notable Observations:

  • Substituent Effects: Compounds with chlorine or fluorine substituents exhibited varying degrees of cytotoxicity depending on the cancer cell line tested.
SubstituentCytotoxicity Rank (HepG2)
-ClHigh
-FModerate
-OHLow

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have shown potential in other areas:

  • Antibacterial and Antifungal Activities: Some studies have reported that related pyrrolo[2,3-d]pyrimidines exhibit antibacterial and antifungal properties .
  • Kinase Inhibition: Certain derivatives have been identified as selective inhibitors of protein kinases, which are critical targets in cancer therapy .

Case Studies

  • Case Study on HepG2 Cells:
    A detailed investigation into the effects of this compound on HepG2 cells showed significant apoptosis induction after 24 hours of treatment. Flow cytometry analysis revealed an increase in G1 phase cells and a decrease in S and G2/M phases post-treatment .
  • Comparative Study with Sunitinib:
    A comparative study highlighted that compound 5k has an IC50 value significantly lower than that of sunitinib against several cancer cell lines. This suggests that it may serve as a promising lead compound for further development .

Q & A

Q. Methodology :

  • Synthesize derivatives via nucleophilic substitution (e.g., replace Cl with amines ).
  • Use molecular docking to predict binding modes (e.g., JAK2 homology models ).

How should researchers resolve contradictions in biological activity data across different assay conditions?

Advanced
Discrepancies may arise from:

  • Assay Type : Cell-free vs. cell-based assays (e.g., ATP competition in enzymatic vs. cellular uptake in whole-cell assays) .
  • Buffer Conditions : Ionic strength/pH affecting compound solubility (e.g., use DMSO controls ≤0.1%) .
    Resolution Strategy :
  • Validate hits using orthogonal assays (e.g., SPR for binding kinetics, Western blotting for target phosphorylation) .

What in vivo models are suitable for evaluating this compound?

Q. Advanced

  • Collagen-Induced Arthritis (CIA) : Measure paw swelling and cytokine levels (IL-6, TNF-α) .
  • Pharmacokinetics : Assess bioavailability via oral gavage (e.g., Cmax = 1.2 µM at 10 mg/kg) .
    Protocol :
  • Dose daily for 14 days; sacrifice for histopathology .

How can selectivity for JAK isoforms be optimized during lead compound development?

Q. Advanced

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
  • Crystallography : Co-crystallize with JAK1/2 to identify key residue interactions (e.g., Glu966 and Leu959 in JAK2) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link compound to E3 ligase ligands for selective degradation .

What mechanistic studies elucidate the compound’s mode of action in inflammatory pathways?

Q. Advanced

  • STAT Phosphorylation Assays : Treat PBMCs with LPS and quantify p-STAT1/3 via flow cytometry .
  • RNA-Seq : Identify downstream gene expression changes (e.g., suppression of SOCS3 and CXCL10) .
  • Cryo-EM : Resolve JAK-STAT complex structures bound to the compound .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.